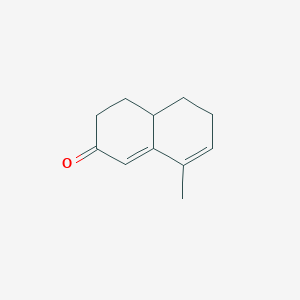
8-Methyl-4,4a,5,6-tetrahydronaphthalen-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methyl-4,4a,5,6-tetrahydronaphthalen-2(3H)-one is an organic compound belonging to the class of naphthalenes This compound is characterized by its unique structure, which includes a naphthalene ring system with a methyl group and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-4,4a,5,6-tetrahydronaphthalen-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the compound can be synthesized from the corresponding naphthalene derivative through Friedel-Crafts acylation followed by reduction and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反应分析
Types of Reactions
8-Methyl-4,4a,5,6-tetrahydronaphthalen-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The methyl group and other positions on the naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the production of materials with specific properties, such as polymers or dyes.
作用机制
The mechanism of action of 8-Methyl-4,4a,5,6-tetrahydronaphthalen-2(3H)-one depends on its specific interactions with molecular targets. For example, if the compound exhibits biological activity, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
Tetralin (1,2,3,4-Tetrahydronaphthalene): A related compound with a similar naphthalene ring system but lacking the methyl and ketone groups.
2-Methyltetralin: Similar to tetralin but with a methyl group at the 2-position.
4-Methyltetralin: Similar to tetralin but with a methyl group at the 4-position.
Uniqueness
8-Methyl-4,4a,5,6-tetrahydronaphthalen-2(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of the ketone group and the methyl group can lead to distinct chemical and biological properties compared to other naphthalene derivatives.
属性
CAS 编号 |
144657-34-1 |
|---|---|
分子式 |
C11H14O |
分子量 |
162.23 g/mol |
IUPAC 名称 |
8-methyl-4,4a,5,6-tetrahydro-3H-naphthalen-2-one |
InChI |
InChI=1S/C11H14O/c1-8-3-2-4-9-5-6-10(12)7-11(8)9/h3,7,9H,2,4-6H2,1H3 |
InChI 键 |
KHKQXXJNVPCSFK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCCC2C1=CC(=O)CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B15162400.png)
![(Thieno[3,2-f]quinolin-2-yl)methanol](/img/structure/B15162412.png)
![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine](/img/structure/B15162414.png)
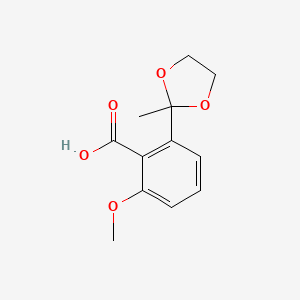
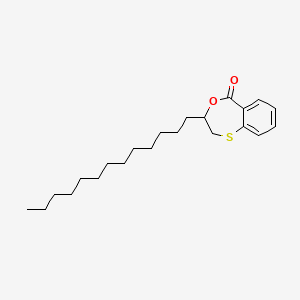
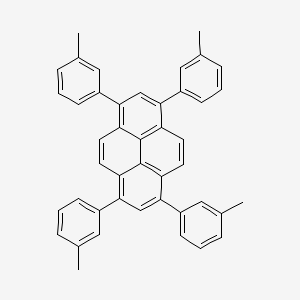

![Acetamide, 2,2,2-trifluoro-N-[4-(phenylamino)phenyl]-](/img/structure/B15162437.png)
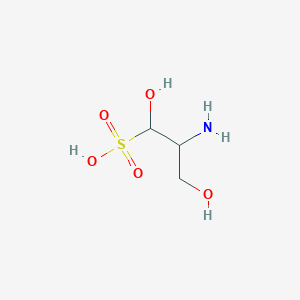

![Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide](/img/structure/B15162456.png)
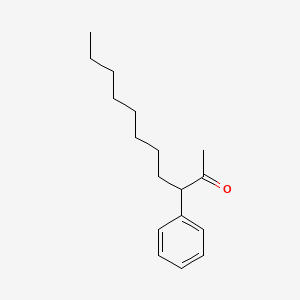
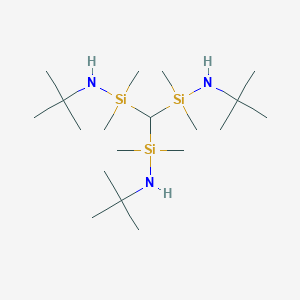
![1,3-Bis[4-(diphenylamino)phenyl]azulene](/img/structure/B15162479.png)
